2-FLuorobenzene-1,4-diamine dihydrochloride
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Overview
Description
2-Fluorobenzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2FN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and a fluorine atom is substituted at the 2 position. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzene-1,4-diamine dihydrochloride typically involves the fluorination of benzene derivatives followed by amination. One common method is the reaction of 2-fluoronitrobenzene with hydrogen gas in the presence of a catalyst to produce 2-fluoroaniline. This intermediate is then subjected to further amination to introduce the second amino group, resulting in 2-Fluorobenzene-1,4-diamine. The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, such as fluorinated quinones, diamines, and other functionalized aromatic compounds .
Scientific Research Applications
2-Fluorobenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluorobenzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications in protein structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroaniline
- 4-Fluoroaniline
- 2,4-Difluoroaniline
- 2,5-Difluoroaniline
- 2,6-Difluoroaniline
Uniqueness
2-Fluorobenzene-1,4-diamine dihydrochloride is unique due to the presence of both amino groups and a fluorine atom on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable in various applications.
Properties
IUPAC Name |
2-fluorobenzene-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.2ClH/c7-5-3-4(8)1-2-6(5)9;;/h1-3H,8-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIQWCZWUNLUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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